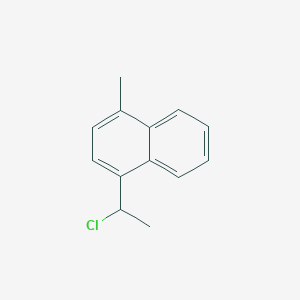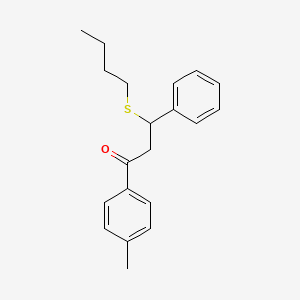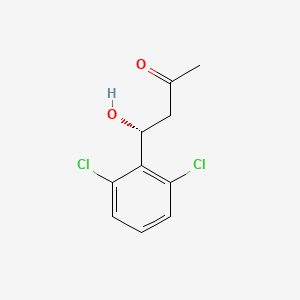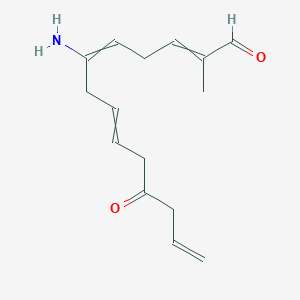
Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine is a peptide compound composed of seven amino acids: glycine, L-lysine, L-histidine, L-alanine, L-cysteine, L-proline, and glycine. This compound is of interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is assembled.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Purification is usually achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Alkylating agents like iodoacetamide for cysteine modification.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered side chains.
科学的研究の応用
Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or antioxidant properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用機序
The mechanism of action of Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The histidine residue can participate in metal ion coordination, affecting enzymatic activity. Overall, the peptide can modulate cellular processes through these interactions.
類似化合物との比較
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, known for its role in wound healing and skin regeneration.
Glycyl-L-alanyl-L-histidine: Another peptide with potential antioxidant properties.
Uniqueness
Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. The presence of cysteine allows for disulfide bond formation, adding to its functional versatility.
特性
CAS番号 |
663154-98-1 |
|---|---|
分子式 |
C27H44N10O8S |
分子量 |
668.8 g/mol |
IUPAC名 |
2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C27H44N10O8S/c1-15(23(41)36-19(13-46)27(45)37-8-4-6-20(37)26(44)31-12-22(39)40)33-25(43)18(9-16-11-30-14-32-16)35-24(42)17(5-2-3-7-28)34-21(38)10-29/h11,14-15,17-20,46H,2-10,12-13,28-29H2,1H3,(H,30,32)(H,31,44)(H,33,43)(H,34,38)(H,35,42)(H,36,41)(H,39,40)/t15-,17-,18-,19-,20-/m0/s1 |
InChIキー |
XEVFHSQXQJWNLY-JBDAPHQKSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)NC(=O)CN |
正規SMILES |
CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)






![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)

![Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate](/img/structure/B15160978.png)
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)


